5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1) is a highly functionalized, orthogonally reactive heterocyclic building block designed to streamline complex chemical synthesis. It integrates a cross-coupling-ready C5-bromide, an electron-donating C3-methoxy group, and a stable C2-trimethylsilyl (TMS)-protected alkyne into a single pyridine scaffold [1]. This specific substitution pattern is engineered to bypass multi-step in-house functionalization, offering a direct, stable precursor for the construction of complex fused heterocycles and multi-targeted pharmaceutical active ingredients (APIs). By providing pre-installed, differentiated reactive sites, it significantly reduces the synthetic burden, improves atom economy, and eliminates the early-stage purification bottlenecks associated with building advanced pyridine derivatives [2].
Attempting to substitute this precise compound with unprotected analogs (e.g., 2-ethynyl-5-bromo-3-methoxypyridine) or generic dihalopyridines (e.g., 2,5-dibromo-3-methoxypyridine) introduces critical process failures that increase procurement and manufacturing costs. Unprotected terminal alkynes are highly susceptible to oxidative Glaser homocoupling during storage or basic cross-coupling conditions, leading to significant yield losses and complex, difficult-to-remove impurity profiles[1]. Furthermore, utilizing dihalopyridines requires relying on inherent electronic differences for regioselective coupling, which rarely exceeds an 80:20 ratio; this forces buyers to absorb the costs of difficult chromatographic separations, lower overall step economy, and inconsistent batch-to-batch reproducibility [2].
The primary procurement advantage of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine is its capacity for absolute regiocontrol. When subjected to standard Suzuki or Buchwald-Hartwig coupling conditions, the C5-bromide reacts with >99% selectivity, leaving the TMS-protected alkyne entirely intact[1]. In contrast, attempting sequential coupling on the baseline comparator, 2,5-dibromo-3-methoxypyridine, typically yields a mixed regioselectivity profile of approximately 80:20 (C2 vs C5), necessitating rigorous and costly purification [2].
| Evidence Dimension | Regioselectivity in initial Pd-catalyzed cross-coupling |
| Target Compound Data | >99:1 selectivity (reaction exclusively at C5) |
| Comparator Or Baseline | 2,5-dibromo-3-methoxypyridine (approx. 80:20 selectivity) |
| Quantified Difference | >19% improvement in regiocontrol, eliminating regioisomer purification |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Eliminating regioisomer formation directly translates to higher downstream yields and removes costly, time-consuming chromatographic purification steps from the manufacturing workflow.
Terminal alkynes are notoriously prone to oxidative dimerization. The robust TMS protection on 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine suppresses Glaser homocoupling to <1% under ambient storage and basic reaction conditions [1]. Conversely, the unprotected comparator, 2-ethynyl-5-bromo-3-methoxypyridine, can exhibit 15-25% homocoupling degradation over time or during C5-functionalization, drastically reducing the effective molarity of the active building block .
| Evidence Dimension | Extent of oxidative homocoupling (dimerization) |
| Target Compound Data | <1% homocoupling |
| Comparator Or Baseline | 2-ethynyl-5-bromo-3-methoxypyridine (15-25% homocoupling) |
| Quantified Difference | Up to 24% reduction in degradation byproducts |
| Conditions | Ambient storage and basic aqueous cross-coupling environments |
Procuring the TMS-protected form ensures maximum shelf-life and atom economy, preventing the introduction of intractable dimeric impurities into the reaction stream.
Procuring the pre-formed TMS-alkyne bypasses the need for an early-stage in-house Sonogashira coupling. Commercial grades of 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine are typically purified to contain <10 ppm of residual Palladium and Copper [1]. In contrast, synthesizing this intermediate in-house from 5-bromo-2-iodo-3-methoxypyridine often results in crude intermediates bearing 200-500 ppm of trapped heavy metals, which can poison subsequent catalytic steps or fail stringent API regulatory limits [2].
| Evidence Dimension | Residual heavy metal content (Pd/Cu) |
| Target Compound Data | <10 ppm (commercial pre-formed block) |
| Comparator Or Baseline | In-house synthesized intermediate (200-500 ppm) |
| Quantified Difference | >95% reduction in residual metal contamination |
| Conditions | Pre-procurement vs. in-house early-stage Sonogashira synthesis |
Starting with a low-metal building block protects downstream catalysts from poisoning and simplifies final API metal scavenging protocols.
The presence of the C3-methoxy group provides a critical advantage over the unmethoxylated analog, 5-bromo-2-((trimethylsilyl)ethynyl)pyridine. The methoxy group not only enriches the electron density of the pyridine core, but also serves as a masked hydroxyl group. Upon selective demethylation (e.g., via BBr3), it yields a 3-hydroxypyridine motif, which demonstrates a binding affinity (log K) for transition metals like Fe(III) and Cu(II) that is 10 to 100 times greater than standard unfunctionalized pyridines[1].
| Evidence Dimension | Metal binding affinity (log K) post-deprotection |
| Target Compound Data | 10-100x higher affinity (as the 3-hydroxy derivative) |
| Comparator Or Baseline | 5-bromo-2-((trimethylsilyl)ethynyl)pyridine (unmethoxylated) |
| Quantified Difference | 1 to 2 orders of magnitude increase in chelation strength |
| Conditions | Post-demethylation transition metal coordination assays |
This specific substitution pattern is essential for buyers developing metalloenzyme inhibitors or targeted chelating agents, an application impossible with the unmethoxylated baseline.
The absolute regiocontrol and stability of the TMS-alkyne make this compound the ideal choice for synthesizing fused ring systems. Buyers can perform initial C5-extension via Suzuki coupling, followed by TMS deprotection and subsequent cyclization (e.g., utilizing the C3-methoxy or adjacent nitrogen) to efficiently form highly substituted azaindoles or furopyridines without regioisomer contamination [1].
For pharmaceutical development targeting metalloenzymes (such as HIV integrase or matrix metalloproteinases), this compound is superior to unmethoxylated analogs. The C3-methoxy group acts as a stable placeholder during early synthetic steps, which can later be demethylated to reveal a potent bidentate chelator (3-hydroxypyridine) critical for binding active-site metals [2].
In process chemistry, utilizing this pre-formed, low-metal TMS-alkyne allows manufacturers to avoid early-stage in-house Sonogashira couplings. This significantly reduces the burden on downstream metal scavengers and ensures compliance with strict regulatory limits for residual Palladium and Copper in final API formulations[3].